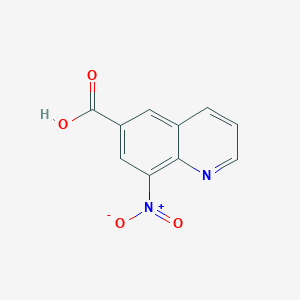

8-nitroquinoline-6-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-nitroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)7-4-6-2-1-3-11-9(6)8(5-7)12(15)16/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLJJCFENDRBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427980 | |

| Record name | 8-nitroquinoline-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157915-07-6 | |

| Record name | 8-nitroquinoline-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 8 Nitroquinoline 6 Carboxylic Acid

Strategic Approaches to the Quinoline (B57606) Core Synthesis

The formation of the fundamental quinoline structure can be achieved through several classic organic reactions. These methods involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds.

Skraup-Doebner-Miller Reaction and Variants for Quinoline Synthesis

The Skraup-Doebner-Miller reaction is a cornerstone in quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. acs.orgwikipedia.org This reaction and its variations are of great value in constructing the quinoline system. acs.org The general approach involves the 1,4-addition of an aniline to an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to yield the quinoline. acs.org

A significant challenge in the traditional Skraup reaction is the often violent nature of the reaction, which can be mitigated through modified procedures. cdnsciencepub.com One such modification involves the slow, controlled addition of the reactants, which can lead to a substantial increase in the yield of the quinoline product. cdnsciencepub.com The Doebner-von Miller reaction, a related method, utilizes α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines under acidic conditions. nih.gov The use of a biphasic reaction medium, with the carbonyl compound in an organic phase, can reduce polymerization and improve yields. nih.gov

Recent advancements have focused on improving the efficiency and generality of these reactions. For instance, using acrolein diethyl acetal (B89532) as a three-carbon annulation partner with anilines in a solvent-free medium has proven to be a robust synthetic method. lookchem.com This procedure tolerates various substituents on the aniline ring and provides moderate to good yields of the corresponding quinoline products. lookchem.com

| Reactant 1 | Reactant 2 | Key Features |

| Aniline | α,β-Unsaturated carbonyl compound | Classic method for quinoline synthesis. acs.orgwikipedia.org |

| Aniline | Glycerol, oxidizing agent (e.g., nitrobenzene, arsenic acid) | Skraup variation, often vigorous. cdnsciencepub.comprepchem.com |

| Aniline | α,β-Unsaturated aldehyde or ketone | Doebner-von Miller variation, yields substituted quinolines. nih.gov |

| Aniline | Acrolein diethyl acetal | Improved, solvent-free method with good yields. lookchem.com |

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids, which are valuable precursors. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com The initial step is the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

The reaction is known for its convenience as a one-pot synthesis. jocpr.com Enolizable ketones are particularly effective condensation partners for isatin under strongly alkaline conditions. jocpr.com Modifications to the Pfitzinger reaction, such as using enaminones as substitutes for 1,3-dicarbonyl compounds, have been developed to expand its scope. researchgate.net

| Reactant 1 | Reactant 2 | Product Type |

| Isatin | Carbonyl compound with α-methylene group | Quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net |

| N-acyl isatins | Base | 2-Hydroxy-quinoline-4-carboxylic acids. wikipedia.org |

| Isatin | Enaminone | Quinoline-4-carboxylic acid. researchgate.net |

Gould-Jacobs Cyclization and Related Methods

The Gould-Jacobs reaction is a thermal cyclization method that is particularly useful for synthesizing 4-hydroxyquinoline (B1666331) derivatives. mdpi.comwikipedia.org The process begins with the condensation of an aniline with an ethoxymethylenemalonate ester. mdpi.comablelab.eu The resulting intermediate undergoes a high-temperature intramolecular cyclization to form a 4-hydroxy-3-ethoxycarbonylquinoline. mdpi.comablelab.eu Subsequent hydrolysis and decarboxylation yield the corresponding quinolin-4-one. mdpi.com

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, and using asymmetrically substituted anilines can lead to a mixture of products. mdpi.com While high temperatures are typically required for the cyclization, microwave-assisted methods have been developed to reduce reaction times and improve yields. researchgate.net

| Reactant 1 | Reactant 2 | Key Intermediate/Product |

| Aniline | Diethyl ethoxymethylenemalonate | 4-Hydroxy-3-ethoxycarbonylquinoline. mdpi.comablelab.eu |

| Aniline derivative | Malonic acid derivative | 4-Hydroxyquinoline derivative. wikipedia.org |

Selective Nitration Reactions for 8-Nitroquinoline (B147351) Formation

The introduction of a nitro group at the 8-position of the quinoline ring is a critical step in the synthesis of the target molecule. This is typically achieved through electrophilic aromatic substitution, where the regioselectivity is highly dependent on the reaction conditions and the nature of the substituents already present on the quinoline core.

Directed Nitration Strategies on Quinoline Substrates

Direct nitration of quinoline with a mixture of nitric and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com The reaction proceeds through the N-protonated quinolinium ion, which deactivates the heterocyclic ring towards electrophilic attack. stackexchange.com Consequently, substitution occurs on the benzene (B151609) ring, primarily at the 5- and 8-positions. stackexchange.com The ratio of these isomers can be influenced by reaction conditions.

For the synthesis of 8-nitroquinoline specifically, one approach involves starting with a precursor that directs nitration to the desired position. For example, the Skraup reaction of o-nitroaniline with glycerin in the presence of sulfuric acid and an oxidizing agent like arsenic acid directly yields 8-nitroquinoline. prepchem.com

Another strategy involves the nitration of quinoline-1-oxide. In this case, the regioselectivity is highly dependent on the acidity of the medium. elsevierpure.comrsc.org In strongly acidic conditions, the O-protonated quinoline-1-oxide is nitrated at the 5- and 8-positions. elsevierpure.com As the acidity increases, nitration at the 5-position becomes more predominant over the 8-position. elsevierpure.com In contrast, the unprotonated quinoline-1-oxide is nitrated at the 4-position. elsevierpure.com

A novel method for achieving regioselective nitration involves the use of Reissert compounds. For instance, the nitration of l-benzoyl-2-cyanoquinoline with acetyl nitrate (B79036) leads to the 3-nitro derivative. elsevierpure.com While this specific example leads to 3-nitroquinoline, it highlights the potential of using derivatized quinolines to control the position of nitration. elsevierpure.com

Influence of Existing Substituents on Nitration Regioselectivity

The presence of substituents on the quinoline ring significantly influences the position of subsequent nitration. Electron-donating groups on the carbocyclic ring generally direct nitration to that ring, while electron-withdrawing groups deactivate it.

In the context of synthesizing 8-nitroquinoline-6-carboxylic acid, a key strategy involves the nitration of a precursor that already contains a group at the 6-position that can be later converted to a carboxylic acid. The nature of this group will influence the outcome of the nitration.

A study on the nitration of tetrahydroquinoline and its N-protected derivatives demonstrated that the protecting group plays a crucial role in directing nitration. researchgate.netresearchgate.net For instance, N-protection can lead to total regioselectivity for nitration at the 6-position. researchgate.netresearchgate.net While this applies to a saturated heterocyclic ring, it underscores the principle of using substituents to control regioselectivity.

If the quinoline ring is substituted with both an activating and a deactivating group, the position of nitration will be a result of the combined directing effects. For the synthesis of this compound, one would ideally start with a 6-substituted quinoline that directs nitration to the 8-position. The oxidation of a methyl group to a carboxylic acid is a common transformation in organic synthesis. Therefore, starting with 6-methylquinoline, its nitration would be a key step. The methyl group is an activating group and would favor substitution on the benzene ring. The subsequent nitration would likely lead to a mixture of isomers, including the desired 8-nitro-6-methylquinoline, which could then be oxidized. A more controlled approach might involve the nitration of 2-methylquinoline, followed by separation of the 5-nitro and 8-nitro isomers, and subsequent oxidation of the methyl group. researchgate.net

| Starting Material | Nitrating Agent | Product(s) |

| Quinoline | HNO₃/H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline. stackexchange.com |

| o-Nitroaniline | Glycerin, H₂SO₄, Arsenic acid (Skraup reaction) | 8-Nitroquinoline. prepchem.com |

| Quinoline-1-oxide | HNO₃/H₂SO₄ | 5-Nitro- and 8-Nitroquinoline-1-oxide (O-protonated form). elsevierpure.com |

| Quinoline-1-oxide | (Neutral conditions) | 4-Nitroquinoline-1-oxide (unprotonated form). elsevierpure.com |

| 2-Methylquinoline | HNO₃/H₂SO₄ | Mixture of 5-nitro- and 8-nitro-2-methylquinoline. researchgate.net |

Introduction of the Carboxylic Acid Moiety

The introduction of a carboxylic acid group onto a pre-existing 8-nitroquinoline scaffold or the construction of the quinoline ring with the carboxylic acid functionality already in place are the two main approaches for the synthesis of this compound.

Several general strategies exist for the introduction of a carboxylic acid group onto a quinoline ring. These methods can be broadly categorized into two approaches: building the ring with the carboxyl group or a precursor already present, or functionalizing a pre-formed quinoline ring.

Classic named reactions in quinoline synthesis, such as the Doebner-von Miller, Skraup, and Friedländer syntheses, provide avenues to incorporate the carboxylic acid moiety from appropriately substituted precursors. wikipedia.orgwikipedia.orgwikipedia.org For instance, the Doebner reaction utilizes an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids. nih.gov The Pfitzinger reaction, a variation of the Friedländer synthesis, employs isatin and a carbonyl compound to yield quinoline-4-carboxylic acids. nih.gov

The Combes quinoline synthesis involves the reaction of anilines with β-diketones under acidic conditions to form substituted quinolines. wikipedia.org While typically used for 2,4-disubstituted quinolines, modification of starting materials could potentially lead to the incorporation of a carboxyl group or a precursor.

Another strategy involves the oxidation of an alkyl group, most commonly a methyl group, already present on the quinoline ring. This is a powerful method for introducing a carboxylic acid group at a specific position, provided the corresponding methylquinoline is accessible. For example, the oxidation of substituted 8-methylquinolines has been demonstrated to yield the corresponding 8-quinoline carboxylic acids, although in some cases, the corresponding 8-quinolylmethyl acetates are the major products.

| Strategy | Description | Key Reactants | Position of COOH |

| Doebner Reaction | Condensation reaction to form quinoline-4-carboxylic acids. | Aniline, Aldehyde, Pyruvic acid | 4 |

| Pfitzinger Reaction | Condensation reaction to form quinoline-4-carboxylic acids. | Isatin, Carbonyl compound | 4 |

| Oxidation of Alkyl Group | Oxidation of a pre-existing alkyl group on the quinoline ring. | Alkylquinoline, Oxidizing agent | Varies |

| Skraup/Doebner-von Miller | Cyclization reaction to form the quinoline ring. | Substituted aniline, Glycerol/α,β-unsaturated carbonyl | Varies |

| Friedländer Synthesis | Condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a carbonyl compound. | 2-aminobenzaldehyde/ketone, Carbonyl compound | Varies |

The synthesis of a molecule with specific substituents at the 6- and 8-positions, such as this compound, often requires a sequential approach where the substitution pattern is carefully built up. A direct nitration of quinoline-6-carboxylic acid is unlikely to be a viable route due to the directing effects of the existing substituents, which would likely lead to a mixture of products. Nitration of quinoline itself typically yields a mixture of 5-nitro- and 8-nitroquinoline. uop.edu.pk

A more regioselective and controlled synthesis would involve starting with a precursor that already contains the nitro group at the desired position. A plausible and effective strategy for the synthesis of this compound involves a two-step sequence:

Skraup Synthesis of 6-Methyl-8-nitroquinoline (B1605682): The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org By using a substituted aniline, one can introduce substituents onto the benzene ring of the resulting quinoline. For the synthesis of 6-methyl-8-nitroquinoline, the logical starting material is 4-amino-3-nitrotoluene. In this precursor, the amino group will direct the cyclization to form the quinoline ring, the nitro group is positioned to become the 8-nitro substituent, and the methyl group is at the correct position to become the 6-methyl substituent.

Oxidation of the Methyl Group: The 6-methyl group of the synthesized 6-methyl-8-nitroquinoline can then be oxidized to a carboxylic acid. This transformation is a common method for introducing a carboxylic acid function onto an aromatic ring. Various oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The stability of the nitro group under these oxidative conditions is a critical consideration.

This sequential approach allows for the unambiguous placement of both the nitro and carboxylic acid groups at the desired positions on the quinoline ring. A similar strategy has been reported for the synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine, followed by nitration. brieflands.com

| Step | Reaction | Starting Material | Intermediate/Product | Key Reagents |

| 1 | Skraup Synthesis | 4-Amino-3-nitrotoluene | 6-Methyl-8-nitroquinoline | Glycerol, H₂SO₄, Oxidizing agent (e.g., nitrobenzene) |

| 2 | Oxidation | 6-Methyl-8-nitroquinoline | This compound | Oxidizing agent (e.g., KMnO₄) |

This sequential methodology highlights a rational approach to constructing complex, poly-functionalized heterocyclic systems where direct functionalization is challenging due to regiochemical issues.

Chemical Reactivity and Derivatization Strategies of 8 Nitroquinoline 6 Carboxylic Acid

Reactivity of the Nitro Group

The presence of the nitro group at the C8 position profoundly influences the electronic properties of the quinoline (B57606) ring, rendering it electron-deficient. This electronic characteristic is central to the reactivity of the nitro group itself and facilitates specific reactions on the aromatic system.

Bioreduction of the Nitro Group and Formation of Reactive Intermediates

The bioreduction of nitroaromatic compounds is a critical metabolic pathway that can lead to the formation of highly reactive intermediates. This process is often catalyzed by a variety of flavoenzymes. nih.gov The reduction of the nitro group is a stepwise process involving a six-electron reduction to form the corresponding amine. researchgate.net

The initial single-electron reduction of the nitroaromatic compound (ArNO₂) results in the formation of a nitro anion radical (ArNO₂⁻). researchgate.net This radical can react with molecular oxygen, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion, which contributes to oxidative stress. researchgate.net

Alternatively, a two-electron reduction, often catalyzed by bacterial nitroreductases or mammalian DT-diaphorase, converts the nitro group to a nitroso intermediate (Ar-NO). mdpi.com This is followed by another two-electron reduction to form a hydroxylamine derivative (Ar-NHOH). mdpi.com These hydroxylamine intermediates are highly reactive electrophiles that can covalently bind to cellular macromolecules like DNA, which is often the basis for the biological activity or toxicity of nitroaromatic compounds. mdpi.comwikipedia.org

Table 1: Intermediates in the Bioreduction of a Nitroaromatic Group

| Reduction Stage | Intermediate Species | Electrons Transferred (Cumulative) | Key Characteristics |

| Initial | Nitro Anion Radical (ArNO₂⁻) | 1 | Can participate in redox cycling, generating oxidative stress. |

| Second | Nitroso Derivative (Ar-NO) | 2 | An intermediate on the pathway to hydroxylamine. |

| Third | Hydroxylamine (Ar-NHOH) | 4 | A reactive electrophile capable of covalent modification of biomolecules. |

| Final | Amine (Ar-NH₂) | 6 | The fully reduced, generally more stable, product. |

Catalytic and Chemical Reduction to Aminoquinolines

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further functionalizations. This reduction can be achieved through various chemical and catalytic methods.

Chemical reduction is commonly performed using reagents like stannous chloride (SnCl₂). This method is effective for reducing nitroquinolines to the corresponding aminoquinolines under mild conditions and tolerates a variety of other functional groups.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroaromatics. google.comgoogle.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. orientjchem.org Common catalysts include palladium on charcoal (Pd/C), platinum on silica (Pt/SiO₂), Raney nickel, and cobalt. google.comorientjchem.org The reaction proceeds through the sequential formation of nitroso and hydroxylamine intermediates before yielding the final amine. orientjchem.org For quinolines specifically, catalytic hydrogenation can be controlled to selectively reduce the nitro group without affecting the heterocyclic ring, or under different conditions, to reduce the carbocyclic ring. nih.govrsc.org

Table 2: Common Reagents for the Reduction of Nitroquinolines

| Method | Reagent/Catalyst | Conditions | Product |

| Chemical Reduction | Stannous Chloride (SnCl₂) | Mild, often in acidic solution | 8-Aminoquinoline-6-carboxylic acid |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Varies (pressure, temperature) | 8-Aminoquinoline-6-carboxylic acid |

| Catalytic Hydrogenation | H₂, Raney Nickel | Varies (pressure, temperature) | 8-Aminoquinoline-6-carboxylic acid |

| Transfer Hydrogenation | H₃N·BH₃, Cobalt catalyst | Room Temperature | 1,2-Dihydroquinoline derivative |

Nucleophilic Substitution Reactions Facilitated by the Nitro Group

The strong electron-withdrawing nature of the nitro group deactivates the quinoline ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). A particularly important reaction for nitro-activated systems is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. cdnsciencepub.comnih.govkuleuven.be

In the VNS reaction, a nucleophile attacks an electron-deficient aromatic ring at a position occupied by a hydrogen atom, typically ortho or para to the nitro group. cdnsciencepub.comnih.gov This reaction proceeds via the formation of a negatively charged intermediate known as a σH-adduct or Meisenheimer complex, which is stabilized by the nitro group. nih.gov A subsequent base-induced elimination step restores the aromaticity, resulting in the net substitution of a hydrogen atom. acs.orgnih.gov

For 8-nitroquinoline (B147351), VNS reactions have been shown to occur. For instance, reaction with 4-amino-1,2,4-triazole in the presence of a strong base leads to amination at the para position (C5). cdnsciencepub.com Similarly, carbanions derived from reagents like chloromethyl phenyl sulfone react with 8-nitroquinoline to replace a hydrogen atom, predominantly at the ortho position (C7). kuleuven.be This reactivity allows for the direct C-C or C-N bond formation on the quinoline ring, providing a powerful tool for derivatization.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group at the C6 position is a versatile functional handle that can undergo a wide range of transformations, including esterification, amidation, and conversion into other acid derivatives.

Esterification and Amidation Reactions

Esterification: Carboxylic acids can be converted to esters through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. More direct, one-step methods for synthesizing quinoline-4-carboxylic esters have been developed by reacting isatins with 1,3-dicarbonyl compounds in the presence of an alcohol and a catalyst like trimethylchlorosilane (TMSCl). imist.mathieme-connect.com This approach allows for simultaneous cyclization and esterification.

Amidation: The formation of an amide bond is one of the most important reactions in medicinal chemistry. Direct amidation of 8-nitroquinoline-6-carboxylic acid can be achieved by reacting it with an amine using a coupling agent, or by first converting the carboxylic acid to a more reactive species like an acid chloride. rsc.org Thionyl chloride (SOCl₂) is commonly used to generate the acid chloride in situ, which then readily reacts with a primary or secondary amine to form the corresponding amide. rsc.org This method is efficient and works for a wide range of substrates, including sterically hindered amines. rsc.org Quinoline amide derivatives are of significant interest as they are found in numerous biologically active compounds. nih.gov

Table 3: Common Derivatization Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product Functional Group |

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amidation (via Acid Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Amide (-CONHR) |

| Amidation (Direct Coupling) | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | Amide (-CONHR) |

Formation of Caging Groups for Controlled Release Systems

Photoremovable protecting groups, or "photocages," are moieties that can be cleaved by light to release a biologically active molecule. researchgate.netnih.gov This allows for precise spatial and temporal control over the release of the active compound. Nitroaromatic structures, particularly those based on the quinoline scaffold, have been explored for this purpose. researchgate.netnih.gov

The 8-nitroquinoline moiety within the target molecule has the potential to act as a photolabile caging group. The carboxylic acid can be attached to a biologically relevant molecule (e.g., a neurotransmitter or drug) through an ester or amide linkage. semanticscholar.org Upon irradiation with light of a specific wavelength, a photochemical reaction is initiated, leading to the cleavage of this bond and the release of the active molecule. researchgate.net While 8-nitroquinoline itself has been found to be relatively photochemically insensitive for this purpose, derivatives such as 8-bromo-7-hydroxyquinoline (BHQ) have shown excellent properties as photocages for carboxylic acids, phosphates, and diols. researchgate.netacs.org The development of such systems based on the this compound scaffold could enable novel applications in drug delivery and neurobiology.

Diversification via Ring Functionalization

The quinoline ring system of this compound is a versatile scaffold that can be modified through various ring functionalization strategies. The presence of both a strongly electron-withdrawing nitro group and a deactivating carboxylic acid group, in addition to the inherent electronic nature of the fused pyridine (B92270) and benzene (B151609) rings, dictates the reactivity of the molecule. Strategic diversification can be achieved through electrophilic aromatic substitution, nucleophilic aromatic substitution of hydrogen, and various redox pathways.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. uomustansiriyah.edu.iq In an EAS reaction, an electrophile attacks the electron-rich π system of the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The mechanism typically proceeds in two steps: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the rapid removal of a proton to restore aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.com

The reactivity of an aromatic ring towards electrophiles is heavily influenced by the substituents it carries. lkouniv.ac.in Electron-donating groups activate the ring, making it more nucleophilic and increasing the reaction rate, while electron-withdrawing groups deactivate the ring, making it less nucleophilic and slowing the reaction down. lkouniv.ac.in

The this compound molecule contains two powerful electron-withdrawing groups: the nitro group (-NO₂) and the carboxylic acid group (-COOH). Both of these groups, along with the nitrogen atom in the quinoline ring, significantly reduce the electron density of the aromatic system, making the molecule highly deactivated towards electrophilic attack. lkouniv.ac.in

Directing Effects: In addition to their deactivating nature, substituents also direct incoming electrophiles to specific positions on the ring. The nitro and carboxylic acid groups are both meta-directing groups. mnstate.edu

The nitro group at the C-8 position would direct incoming electrophiles primarily to the C-5 and C-7 positions (meta to itself), but its deactivating effect is profound.

The carboxylic acid group at the C-6 position would direct incoming electrophiles to the C-5 and C-8 positions (meta to itself).

The quinoline nitrogen deactivates the pyridine ring (positions C-2, C-3, C-4) more than the benzene ring (positions C-5, C-7, C-8).

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| Nitro (-NO₂) | C-8 | Strongly Deactivating | Meta (to C-5, C-7) |

| Carboxylic Acid (-COOH) | C-6 | Deactivating | Meta (to C-5, C-8) |

| Ring Nitrogen | N-1 | Deactivating (especially pyridine ring) | --- |

Nucleophilic Aromatic Substitution of Hydrogen (VNS) for Nitroquinolines

While the electron-deficient nature of this compound makes it resistant to electrophilic attack, it renders it susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org A particularly powerful variant of this reaction is the Vicarious Nucleophilic Substitution of Hydrogen (VNS), which allows for the direct replacement of a hydrogen atom on an electron-deficient aromatic ring by a nucleophile. nih.govresearchgate.net

The VNS reaction is a crucial method for the C-C and C-heteroatom bond formation in nitroaromatic compounds. nih.govresearchgate.net The mechanism involves the addition of a carbanion, which bears a leaving group (X) at the carbanionic center, to an electron-deficient aromatic ring. This addition occurs at a position ortho or para to a nitro group. Following the addition, a base-induced β-elimination of HX from the intermediate σ-adduct occurs, leading to the restoration of the aromatic system and the substitution of a hydrogen atom. researchgate.net

The nitro group in nitroquinolines strongly activates the aromatic ring for nucleophilic attack, making VNS a viable strategy for derivatization. nih.gov In the case of this compound, the nitro group at C-8 activates the ortho (C-7) and para (C-5) positions for nucleophilic attack. Therefore, VNS reactions are expected to proceed at these sites.

Key Features of VNS on this compound:

Activation: The C-8 nitro group provides the necessary electronic activation for the reaction.

Regioselectivity: The substitution will occur preferentially at the C-5 and C-7 positions.

Nucleophiles: A variety of carbon and heteroatom nucleophiles can be employed, provided they contain a suitable leaving group.

Table 2: Potential VNS Reactions with this compound

| Nucleophile Precursor | Example Reagent | Potential Product (Substitution at C-7) |

| Cyanomethylation | Chloroacetonitrile (ClCH₂CN) | 7-(Cyanomethyl)-8-nitroquinoline-6-carboxylic acid |

| Alkylation | Chloromethyl phenyl sulfone | 7-(Phenylsulfonylmethyl)-8-nitroquinoline-6-carboxylic acid |

| Amination | N,N-Dialkyl-O-sulfonylhydroxylamines | 7-Amino-8-nitroquinoline-6-carboxylic acid |

The VNS reaction offers a direct and efficient pathway to introduce functional groups onto the quinoline core, bypassing the challenges associated with the highly deactivated nature of the ring towards electrophiles. nih.gov

Multistep Reduction and Oxidation Pathways for Complex Derivatives

The functional groups present on this compound, namely the nitro and carboxylic acid moieties, serve as key handles for generating complex derivatives through multistep reduction and oxidation pathways.

Reduction of the Nitro Group: The most significant transformation is the reduction of the C-8 nitro group to a primary amine (-NH₂). This reaction fundamentally alters the electronic properties of the molecule, converting a powerful electron-withdrawing group into an electron-donating group. mnstate.edu This transformation drastically increases the electron density of the aromatic ring, making it more susceptible to subsequent electrophilic substitution reactions.

Common reagents for the reduction of aromatic nitro groups include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). mnstate.edu

Reaction: this compound → 8-aminoquinoline-6-carboxylic acid

Impact: The resulting 8-aminoquinoline-6-carboxylic acid is activated towards electrophilic substitution. The amino group is a strong ortho-, para-director, which would facilitate the introduction of electrophiles at the C-5 and C-7 positions.

The newly formed amino group can also undergo a wide range of further reactions, including diazotization (to form diazonium salts, which are versatile intermediates), acylation, and alkylation, providing numerous avenues for creating complex derivatives.

Modification of the Carboxylic Acid Group: The C-6 carboxylic acid group can also be a site for derivatization. While oxidation of the ring itself is difficult due to its electron-deficient nature, the carboxylic acid can be reduced. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the carboxylic acid can be converted to a primary alcohol, yielding (8-nitroquinolin-6-yl)methanol. This introduces a new functional group that can be used for further transformations, such as esterification or conversion to an alkyl halide.

Table 3: Key Transformations for Generating Complex Derivatives

| Starting Material | Reagents | Transformation | Product |

| This compound | Fe/HCl or Sn/HCl | Reduction of Nitro Group | 8-Aminoquinoline-6-carboxylic acid |

| This compound | 1. SOCl₂ 2. R-OH | Esterification | Alkyl 8-nitroquinoline-6-carboxylate |

| This compound | LiAlH₄ | Reduction of Carboxylic Acid | (8-Nitroquinolin-6-yl)methanol |

| 8-Aminoquinoline-6-carboxylic Acid | Br₂, FeBr₃ | Electrophilic Bromination | Bromo-8-aminoquinoline-6-carboxylic acid |

By strategically combining these reduction and functional group interconversion pathways, a diverse library of complex derivatives can be synthesized from the this compound scaffold. The initial reduction of the nitro group is a particularly powerful strategy as it "switches" the reactivity of the aromatic core from being susceptible to nucleophilic attack to being reactive towards electrophiles.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for each of the aromatic protons on the quinoline (B57606) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro group at the C8 position and the carboxylic acid group at the C6 position. Protons in the vicinity of the nitro group are expected to be deshielded and resonate at a lower field. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm, a characteristic feature for carboxylic acids. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is expected to appear in the downfield region of the spectrum, typically between 165 and 185 ppm. pressbooks.pub The carbon atoms of the quinoline ring will display signals in the aromatic region (approximately 110-150 ppm), with the carbons directly attached to the nitro group and the nitrogen atom showing distinct shifts due to their electronic environments. bhu.ac.inoregonstate.edu Quaternary carbons, those without attached protons, are generally weaker in intensity. oregonstate.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-nitroquinoline-6-carboxylic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 165 - 185 |

| Quinoline Ring Protons | 7.5 - 9.0 | 110 - 150 |

| Quinoline Ring Carbons | 110 - 150 |

Note: The predicted values are based on general ranges for similar functional groups and structures. Actual experimental values may vary.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₀H₆N₂O₄), the expected exact mass can be calculated. In mass spectrometry, the molecule would typically be ionized, often by electrospray ionization (ESI), to produce a molecular ion [M+H]⁺ or [M-H]⁻.

The fragmentation pattern in the mass spectrum provides valuable structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). libretexts.org The fragmentation of the quinoline ring would likely involve the loss of HCN (27 Da). mcmaster.ca

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Species | Description | Expected m/z |

| [M] | Molecular Ion | ~218.17 |

| [M-OH] | Loss of hydroxyl radical | ~201.17 |

| [M-COOH] | Loss of carboxyl group | ~173.17 |

| [M-NO₂] | Loss of nitro group | ~172.17 |

Note: The m/z values are approximate and the relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is indicative of the hydrogen-bonded carboxylic acid dimer. libretexts.orgresearchgate.netlibretexts.org The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. pressbooks.pub The presence of the nitro group will give rise to strong asymmetric and symmetric stretching vibrations around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The aromatic C-H and C=C stretching vibrations of the quinoline ring will also be present.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group and the breathing modes of the quinoline ring are expected to produce strong Raman signals. mdpi.com The C=C stretching vibrations of the aromatic system also give rise to characteristic Raman bands. mdpi.com

Interactive Data Table: Key Expected Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O Stretch (Carboxylic Acid) | 1710-1760 (strong) | Moderate |

| N-O Stretch (Asymmetric) | 1500-1550 (strong) | Moderate |

| N-O Stretch (Symmetric) | 1300-1350 (strong) | Strong |

| Aromatic C=C Stretch | 1400-1600 (multiple bands) | Strong |

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and physical state.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related structures, such as 8-nitroquinoline (B147351), provides insight into the likely solid-state conformation. researchgate.netnih.gov

An SCXRD analysis of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and potential π-π stacking interactions between the quinoline rings, which govern the crystal packing. Obtaining suitable single crystals is a prerequisite for this powerful analytical technique. nih.govscirp.orgresearchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its separation from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For a polar, ionizable compound like this compound, reversed-phase HPLC would be a suitable method. sielc.comsigmaaldrich.comhelixchrom.com A C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., with formic or acetic acid to suppress ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for purity assessment.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity. nih.gov A UPLC method for this compound would offer significant advantages in terms of speed and efficiency for purity determination and quality control. The principles of separation would be similar to HPLC, but with the benefits of improved performance. Commercial suppliers of this compound often provide UPLC data as part of their quality assurance. bldpharm.comambeed.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as this compound by GC-MS is challenging due to its low volatility and potential for thermal degradation at the high temperatures required for gas chromatographic separation. To overcome these limitations, derivatization is an essential prerequisite.

A plausible GC-MS methodology for the analysis of this compound can be adapted from established methods for similar compounds, such as those used in metabolomic studies involving nitroquinoline derivatives. peerj.com A study on the serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model provides a robust framework for such an analysis. peerj.com

In this approach, the carboxylic acid group of this compound would first be derivatized to a more volatile and thermally stable ester form. A common and effective method is a two-step derivatization process involving oximation followed by silylation. peerj.com The initial methoxyamination step targets any carbonyl groups, which is then followed by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) to convert the acidic proton of the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester. peerj.comyoutube.com

The derivatized analyte can then be introduced into the GC-MS system. The following table outlines a prospective set of GC-MS parameters for the analysis of derivatized this compound, based on the analysis of metabolites in the presence of a nitroquinoline compound. peerj.com

Table 1: Prospective GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Gas Chromatograph | |

| Injection Temperature | 270 °C |

| GC Temperature Program | 80 °C for 2 min, then ramp to 180 °C at 10 °C/min, then to 240 °C at 5 °C/min, and finally to 290 °C at 25 °C/min, hold for 9 min |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Transfer Interface Temp. | 260 °C |

| Ion Source Temperature | 200 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Scan Mode | Full Scan (m/z 30-600) |

This table presents a hypothetical but scientifically grounded set of parameters for the GC-MS analysis of derivatized this compound, adapted from a study on a related compound. peerj.com

Application of Derivatization Strategies in Analytical Quantitation

The successful quantitative analysis of this compound by techniques like GC-MS is critically dependent on the application of appropriate derivatization strategies. Derivatization serves to chemically modify the analyte to enhance its analytical properties, particularly its volatility, thermal stability, and detectability. youtube.comyoutube.com For carboxylic acids, the primary goal of derivatization is to mask the polar carboxyl group. youtube.comyoutube.com

Several derivatization methods are available for carboxylic acids, with the most common being silylation and esterification. youtube.com

Silylation: This is one of the most widely used derivatization techniques in gas chromatography. youtube.com It involves the replacement of the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed, often with a catalyst like trimethylchlorosilane (TMCS). youtube.com The resulting TMS esters are significantly more volatile and thermally stable than the parent carboxylic acids.

Esterification: This method converts the carboxylic acid into its corresponding ester, typically a methyl ester, by reacting it with an alcohol in the presence of an acid catalyst. youtube.com Reagents such as boron trifluoride in methanol (BF3-MeOH) are effective for this purpose. youtube.com The resulting esters exhibit reduced polarity and increased volatility, making them amenable to GC analysis.

The choice of derivatization reagent and reaction conditions is crucial and depends on the specific analyte and the matrix in which it is present. For quantitative analysis, the derivatization reaction should be rapid, reproducible, and proceed to completion to ensure accurate and reliable results. youtube.com

In the context of this compound, a two-step derivatization process, as described in the GC-MS section, is a robust approach. peerj.com This method, involving methoxyamination followed by silylation, has been successfully applied in complex biological matrices for the analysis of a wide range of metabolites, including carboxylic acids, in the presence of a nitroquinoline compound. peerj.com

Table 2: Common Derivatization Reagents for Carboxylic Acids

| Derivatization Method | Reagent | Target Functional Group | Resulting Derivative |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester |

| Esterification | Boron trifluoride in methanol (BF3-MeOH) | Carboxylic Acid (-COOH) | Methyl Ester |

| Two-Step Derivatization | 1. Methoxyamine hydrochloride 2. BSTFA with 1% TMCS | 1. Carbonyl groups (=O) 2. Carboxylic Acid (-COOH) | 1. Methoxime 2. Trimethylsilyl (TMS) Ester |

This table summarizes common derivatization strategies applicable to the analysis of carboxylic acids like this compound.

The development of a specific and validated derivatization and GC-MS method for this compound would be essential for its accurate quantitation in various research and industrial applications.

Advanced Applications and Future Research Directions

Utilization as Chemical Probes in Biological Systems

Quinoline (B57606) derivatives are foundational in the development of fluorescent probes for biological imaging. nih.govresearchgate.net The inherent fluorescence of the quinoline core, combined with the electronic modifications introduced by the nitro and carboxylic acid groups, makes 8-nitroquinoline-6-carboxylic acid a candidate for development as a chemical probe. Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are common fluorogenic chelators for metal ions like Zn²⁺. mdpi.com Research into related compounds, such as 5-nitro-8-hydroxyquinoline, has shown that complexation with metal ions can lead to intense luminescence. nih.gov

The development of quinoline-based fluorescent sensors is a robust field, with mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET) being key to their function. researchgate.net The nitro group, being strongly electron-withdrawing, and the carboxylic acid group can modulate the photophysical properties of the quinoline scaffold. researchgate.netresearchgate.net This tunability is essential for creating probes that are sensitive to specific analytes or environmental conditions, such as pH, within a cell. nih.gov Future research could focus on modifying this compound to create targeted probes, for example, by attaching it to molecules that bind to specific cellular components, enabling precise live-cell imaging. nih.gov

Potential for Integration in Advanced Material Science (e.g., Opto-electronic devices, Non-linear optics)

The quinoline framework is a significant component in materials for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.nettandfonline.comuconn.edu Materials based on quinoline derivatives, such as tris-(8-hydroxyquinoline) aluminum (Alq3), are widely used in OLEDs due to their stability and luminescent properties. researchgate.netuconn.edu The introduction of a nitro group, a powerful electron-withdrawing group, can significantly influence the electronic properties of organic molecules, which is a key consideration in designing materials for optoelectronic applications. nih.gov

Organic compounds with electron-donating and electron-accepting groups can exhibit significant nonlinear optical (NLO) properties. researchgate.netinoe.ro The structure of this compound, containing both the electron-withdrawing nitro group and the quinoline ring system, suggests potential for NLO applications. nih.gov Research into nitro-substituted compounds has demonstrated their promise as NLO materials. nih.govresearchgate.net Future work could involve synthesizing polymers or crystals incorporating this compound and evaluating their performance in devices like OLEDs or as materials for optical switching and data storage. researchgate.netnih.gov

Table 1: Potential Applications in Material Science

| Application Area | Relevant Properties of this compound Derivatives |

|---|---|

| Opto-electronic Devices (OLEDs) | Potential for electron transport and luminescence, tunable electronic properties due to nitro and carboxyl groups. researchgate.netuconn.edu |

| Non-linear Optics (NLO) | Presence of electron-withdrawing nitro group can enhance second and third-order NLO responses. nih.govresearchgate.net |

Strategies for Targeted Delivery Systems (conceptual approaches to chemical design)

The development of targeted drug delivery systems is crucial for enhancing therapeutic efficacy and minimizing side effects. mdpi.com Prodrug design is a well-established chemical approach to overcome undesirable properties of a drug molecule. nih.govijpcbs.comjiwaji.edu A prodrug is an inactive precursor that is converted into an active drug in the body through enzymatic or chemical reactions. ijpcbs.com

For nitroaromatic compounds like this compound, a prodrug strategy could be particularly relevant. nih.gov The nitro group can be reduced by specific enzymes, such as nitroreductases, which are sometimes found in higher concentrations in tumor microenvironments. nih.govresearchgate.net This offers a pathway for targeted activation. A conceptual approach could involve masking the carboxylic acid group of this compound with a promoiety, creating a prodrug. This modification could improve properties like membrane permeability. researchgate.net Once the prodrug reaches a target site with specific enzymes, the promoiety is cleaved, and the nitro group could potentially be reduced to generate a cytotoxic agent locally. nih.govresearchgate.net

Another strategy involves encapsulating the compound within nanocarriers like liposomes or polymers, which can be decorated with targeting ligands (e.g., peptides or antibodies) to direct them to specific cells or tissues. mdpi.comnih.gov For instance, liposomes modified with cRGD peptides have been used to target tumors. nih.gov

Conceptual Design Approaches:

Enzyme-activatable Prodrugs: Design derivatives where the nitro group acts as a trigger for activation by specific nitroreductase enzymes found in target tissues. nih.govresearchgate.net

Carrier-linked Prodrugs: The carboxylic acid function can be esterified or converted to an amide to form a prodrug, potentially improving its pharmacokinetic profile. ijpcbs.comresearchgate.net This carrier would be cleaved in vivo to release the active molecule.

Nanoparticle Encapsulation: Encapsulate the compound in targeted nanodelivery systems, such as liposomes or polymeric nanoparticles, to enhance accumulation at the desired site. mdpi.comnih.gov

Development of Novel Synthetic Pathways for Analogues and Derivatives

The synthesis of quinoline derivatives is a well-explored area of organic chemistry, with numerous established methods like the Skraup, Friedländer, and Doebner-von Miller reactions. nih.govarabjchem.org However, the development of novel, more efficient, and environmentally friendly synthetic routes remains a key research goal. nih.govacs.org

For this compound, future research could focus on several areas:

Functional Group Transformation: The existing nitro and carboxylic acid groups are versatile handles for further chemical modification. The carboxylic acid can be converted into esters, amides, or other functionalities using standard synthetic methods. researchgate.netlibretexts.org The nitro group can be reduced to an amine, which can then be used in a wide range of coupling reactions to build more complex molecules. mdpi.com

C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds. Research into the regioselective C-H functionalization of the quinoline core of this compound could provide direct access to a wide array of novel analogues without the need for pre-functionalized starting materials. researchgate.net

Cascade Reactions: Designing cascade or tandem reactions, where multiple bonds are formed in a single operation, can significantly improve synthetic efficiency. rsc.org Developing a cascade reaction starting from simpler precursors to directly assemble the this compound scaffold or its derivatives would be a significant advancement. rsc.org

Nanocatalysis: The use of nanocatalysts in organic synthesis is a growing field, offering advantages like high efficiency, selectivity, and catalyst recyclability. nih.govacs.org Applying nanocatalysts to the synthesis of quinoline derivatives, including analogues of this compound, could lead to greener and more sustainable synthetic processes. nih.govacs.org

Table 2: Synthetic Strategies for Analogues

| Strategy | Description | Potential Outcome |

|---|---|---|

| Functional Group Interconversion | Conversion of the nitro group to an amine or the carboxylic acid to an amide/ester. researchgate.netmdpi.com | Access to a wide range of derivatives with varied electronic and physical properties. |

| Cross-Coupling Reactions | Palladium or copper-catalyzed reactions on halogenated precursors or activated C-H bonds. researchgate.net | Introduction of new carbon-carbon or carbon-heteroatom bonds at various positions. |

| Cascade Reactions | Multi-step sequences performed in one pot to rapidly build molecular complexity. rsc.org | Efficient and atom-economical synthesis of complex quinoline structures. |

| Green Chemistry Approaches | Use of nanocatalysts or environmentally benign reaction conditions. nih.govacs.org | More sustainable and cost-effective synthetic routes. |

Exploration of Unconventional Reactivity Profiles

The reactivity of the quinoline ring system can be significantly altered by its substituents. The presence of a nitro group at the 8-position, in particular, can lead to unusual reactivity. For example, in some nitroquinolone systems, steric repulsion between a substituent at the 1-position and the nitro group at the 8-position can distort the quinoline framework, leading to a loss of aromaticity and enabling unusual reactions like cine-substitution and cycloadditions. nih.gov While this compound lacks a substituent at the 1-position, the electronic influence of the 8-nitro group is substantial.

Future research could explore:

Nucleophilic Aromatic Substitution (SNAAr): The strong electron-withdrawing nature of the nitro group activates the quinoline ring towards nucleophilic attack. Investigating the regioselectivity of SNAAr reactions with various nucleophiles could uncover pathways to novel substituted quinolines. The reactivity of nitro groups in other heterocyclic systems, like acridones, has been shown to allow for their replacement by nucleophiles. rsc.org

Radical Reactions: The carboxylic acid group can be a precursor for radical reactions. For instance, through photoredox catalysis, carboxylic acids can be converted into radicals that can participate in various C-C bond-forming reactions. domainex.co.uk

Metal-Catalyzed Transformations: The quinoline nitrogen and the carboxylic acid oxygen can act as coordinating sites for metal catalysts, potentially enabling novel intramolecular transformations or directing intermolecular reactions to specific positions on the quinoline ring.

Oxidation/Reduction Chemistry: The nitro group itself is a rich hub of reactivity. Its reduction can proceed through various intermediates (nitroso, hydroxylamine) to the amine, each with its own distinct reactivity profile. nih.govresearchgate.net Conversely, exploring the oxidation of the carboxylic acid moiety under different conditions could yield new functional groups. acs.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 8-nitroquinoline-6-carboxylic acid while ensuring high purity?

- Methodological Approach :

- Step 1 : Perform nitration of quinoline derivatives under controlled conditions (e.g., nitric acid/sulfuric acid mixture at 0–5°C) to selectively introduce the nitro group at the 8-position.

- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

- Step 3 : Purify the product via recrystallization using solvents like ethanol or dichloromethane, guided by melting point (mp) data (86–90°C for nitroquinoline derivatives) .

- Storage : Store in airtight containers at 2–8°C to prevent degradation and avoid contact with oxidizing agents .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Approach :

- HPLC : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- NMR Spectroscopy : Perform 1H and 13C NMR in deuterated DMSO to confirm structure (e.g., carboxylic proton at δ 12–14 ppm, nitro group effects on aromatic protons).

- FTIR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, nitro group absorption at ~1520 cm⁻¹).

- Cross-reference spectral data with NIST Chemistry WebBook and PubChem entries for validation .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodological Approach :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify hazardous byproducts (e.g., CO, NOx under pyrolysis) .

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity for 4–8 weeks, monitoring degradation via HPLC.

- Safety Precautions : Avoid storage near oxidizing agents to prevent exothermic reactions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in catalytic systems?

- Methodological Approach :

- Isotopic Labeling : Use 15N-labeled nitro groups to track reaction pathways in reduction or substitution reactions.

- Kinetic Profiling : Measure rate constants under varying pH and temperature conditions to identify rate-limiting steps.

- Computational Modeling : Apply density functional theory (DFT) to simulate intermediates and transition states, validating predictions with experimental data .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting points) for this compound?

- Methodological Approach :

- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., solvent purity, heating rates for mp determination).

- Data Validation : Cross-check results against authoritative databases like PubChem and NIST, prioritizing studies with detailed experimental protocols .

- Error Source Identification : Investigate batch-to-batch variability or impurities using mass spectrometry and elemental analysis .

Q. What advanced strategies are effective for interpreting complex spectroscopic data of quinoline-6-carboxylic acid derivatives?

- Methodological Approach :

- 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals in aromatic regions and confirm substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C10H6N2O4) with <2 ppm error.

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding patterns, if single crystals are obtainable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.